REACTION_CXSMILES
|
[Cl-:1].[C:2]1([CH2:8][N+:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH3:16])=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(C)C>[CH2:15]([C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1)[CH3:16].[CH2:8]([Cl:1])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
N-(phenylmethyl)-4-ethylpyridinium chloride
|
Quantity
|
415 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)C[N+]1=CC=C(C=C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol | |
AMOUNT: MASS | 214 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol | |
AMOUNT: MASS | 253 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |